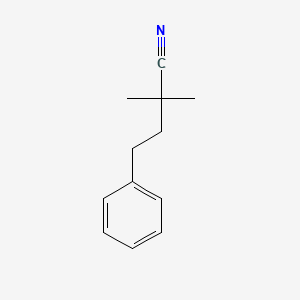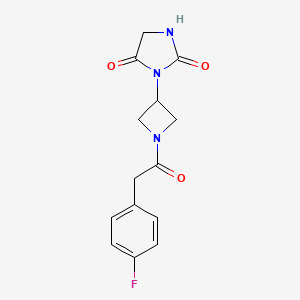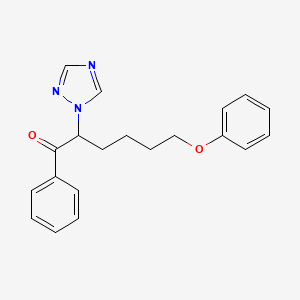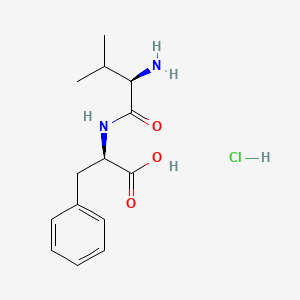
2,2-Dimethyl-4-phenylbutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
While there isn’t a specific synthesis process for 2,2-Dimethyl-4-phenylbutanenitrile available, a related compound, 2-(3-oxoindolin-2-ylidene)acetonitriles, has been synthesized from 4-(2-aminophenyl)-4-oxo-2-phenylbutanenitriles. The transformation operates via nucleophilic intramolecular cyclization and involves oxidation of the aniline moiety .Scientific Research Applications
Conformational Analysis
A study by Kodama et al. (1979) focused on the conformation of a diastereoisomeric pair of 2,2-dimethyl-4-phenyl-3-pentanols, closely related to 2,2-Dimethyl-4-phenylbutanenitrile. Using techniques like 1H-NMR, 13C-NMR, IR, GC, and MS analyses, they found that these molecules predominantly exist in conformers where the t-butyl and phenyl groups are close to each other. This research provides insights into the favored gauche interaction and the nature of CH/π interactions between alkyl and phenyl groups, which could be crucial in understanding the dynamics of related compounds (Kodama et al., 1979).
Chemical Synthesis
Chen Jia-run (2009) developed efficient synthetic routes for compounds including 2-dimethylamino-2-phenylbutanenitrile. This process involves alkylation, hydrolysis, and reduction steps, starting from 2-Phenylacetonitrile. The methods used in this study could be relevant for the synthesis of 2,2-Dimethyl-4-phenylbutanenitrile and its derivatives (Chen Jia-run, 2009).
Photocycloaddition Studies
Margaretha et al. (2007) investigated the photocycloaddition of 2,3-Dihydro-2,2-dimethyl-4H-thiopyran-4-one, a compound structurally similar to 2,2-Dimethyl-4-phenylbutanenitrile. Their study on regiospecific and stereospecific photocycloaddition provides an understanding of the chemical behavior of similar compounds under the influence of light (Margaretha et al., 2007).
Spectral Properties and Molecular Probes
Diwu et al. (1997) synthesized compounds like 2,5‐Diphenyloxazoles with dimethylamino groups, which are structurally related to 2,2-Dimethyl-4-phenylbutanenitrile. Their work on the spectral properties and the development of fluorescent molecular probes offers insights into potential applications of similar compounds in biological and chemical sensing (Diwu et al., 1997).
properties
IUPAC Name |
2,2-dimethyl-4-phenylbutanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N/c1-12(2,10-13)9-8-11-6-4-3-5-7-11/h3-7H,8-9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPPPIEMCGLFONH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC1=CC=CC=C1)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2-Dimethyl-4-phenylbutanenitrile | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[(2-oxo-4-phenylquinazolin-1(2H)-yl)acetyl]amino}benzoate](/img/structure/B2844112.png)


![N-(2-(benzo[d][1,3]dioxol-5-yl)-2-hydroxypropyl)-5-bromofuran-2-carboxamide](/img/structure/B2844117.png)
![N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]-3-(4-fluorophenyl)sulfonylpropanamide](/img/structure/B2844119.png)

![2-[3-[(4-fluorophenyl)methyl]-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-(oxolan-2-ylmethyl)acetamide](/img/structure/B2844123.png)

![1-Cyclopropyl-3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]-1,3-dihydro-2lambda6,1,3-benzothiadiazole-2,2-dione](/img/structure/B2844126.png)


![6-[[5-[(2,5-dimethylphenyl)methylsulfanyl]-4-(4-fluorophenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione](/img/structure/B2844133.png)

![4-ethoxy-N-[3-(4-phenylpiperazin-1-yl)propyl]benzamide](/img/structure/B2844135.png)